molecular formula C22H22BrF2NO4 B517562 4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid

4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid

Cat. No.: B517562
M. Wt: 482.3 g/mol
InChI Key: FADQHUSDAKOWFT-UHFFFAOYSA-N
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Description

AGN193836 is a synthetic organic compound known for its role as a retinoic acid receptor alpha subtype specific agonist . It is primarily used in scientific research to study the effects of retinoic acid receptors, which are crucial in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions to form the desired structure. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of AGN193836 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

AGN193836 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the bromine atom yields a hydrogen-substituted product.

Scientific Research Applications

AGN193836 has a wide range of applications in scientific research:

Mechanism of Action

AGN193836 exerts its effects by binding to retinoic acid receptor alpha, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This process influences various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AGN193836 is unique due to its specific binding affinity and selectivity for retinoic acid receptor alpha. This selectivity makes it a valuable tool in research for understanding the specific roles of this receptor subtype in various biological processes .

Properties

Molecular Formula

C22H22BrF2NO4

Molecular Weight

482.3 g/mol

IUPAC Name

4-[(4-bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid

InChI

InChI=1S/C22H22BrF2NO4/c1-21(2)5-6-22(3,4)16-11(21)9-14(18(27)17(16)23)26-19(28)10-7-12(24)15(20(29)30)13(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30)

InChI Key

FADQHUSDAKOWFT-UHFFFAOYSA-N

SMILES

O=C(O)C1=C(F)C=C(C(NC2=C(O)C(Br)=C3C(C)(C)CCC(C)(C)C3=C2)=O)C=C1F

Canonical SMILES

CC1(CCC(C2=C(C(=C(C=C21)NC(=O)C3=CC(=C(C(=C3)F)C(=O)O)F)O)Br)(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN193836;  AGN 193836;  AGN-193836

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid
Reactant of Route 2
4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid
Reactant of Route 4
4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid

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